molecular formula C15H17N3O4S2 B2536240 methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 1798524-55-6

methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2536240
CAS No.: 1798524-55-6
M. Wt: 367.44
InChI Key: QOJITDMRWDUYIC-UHFFFAOYSA-N
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Description

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group and a pyrrolidinyl-pyridine moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that have stereospecific binding sites, influencing the enzyme’s activity . The pyridine moiety can form hydrogen bonds with amino acid residues in proteins, affecting protein conformation and function . Additionally, the thiophene carboxylate group can participate in electron transfer reactions, which are crucial in metabolic pathways .

Cellular Effects

This compound has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered gene expression and cellular metabolism . For example, the compound may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Furthermore, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on biological processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . For instance, the compound may inhibit or activate key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can affect overall cellular metabolism and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride This intermediate is then reacted with methylamine to yield methyl thiophene-2-carboxylateFinally, the pyrrolidinyl-pyridine moiety is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the pyrrolidinyl-pyridine moiety.

    3-(Pyridin-2-yl)pyrrolidine: Lacks the thiophene and sulfamoyl groups.

    Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring.

Uniqueness

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl-pyridine moiety enhances its potential as a bioactive compound, while the thiophene ring contributes to its electronic properties, making it suitable for applications in materials science .

Properties

IUPAC Name

methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJITDMRWDUYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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